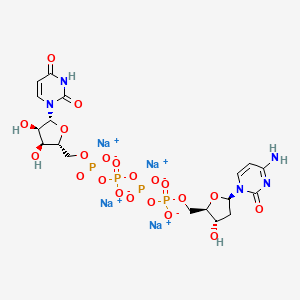
Deterenol hydrochloride
Vue d'ensemble
Description
Deterenol, also known as Isopropylnorsynephrine and Isopropyloctopamine, is a stimulant drug that acts as a beta agonist . It has been found as an ingredient of dietary supplement products, but is banned in most countries due to the risk of cardiac arrest .
Synthesis Analysis
Deterenol Hydrochloride can be synthesized from 2-isopropyl amino-1-(4-hydroxyphenyl)-ethanone hydrochloride. The process involves dissolving the compound in methanol, adding 10% palladium on active carbon, and introducing hydrogen after removing the air in the reactor. The reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure .Molecular Structure Analysis
The molecular formula of Deterenol Hydrochloride is C11H17NO2 • HCl . Its molecular weight is 231.7 . The systematic name is 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride .Physical And Chemical Properties Analysis
Deterenol Hydrochloride is a solid substance . It is slightly soluble in acetonitrile and water, and soluble in DMSO .Applications De Recherche Scientifique
1. Pharmaceutical Research
Deterenol hydrochloride, while known for its application in dietary supplements, has also been studied in the pharmaceutical context. For instance, a study by Zhao et al. (2008) developed a high-performance liquid chromatographic method to quantify low concentrations of phenoprolamine hydrochloride, a novel compound related to deterenol, in human plasma. This method was applied to pharmacokinetic studies, underscoring the importance of deterenol and its analogs in hypertension research and treatment (Zhao et al., 2008).
2. Environmental Impact Assessment
Deterenol hydrochloride, like other pharmaceutical compounds, can be present as organic wastewater contaminants (OWCs). Kolpin et al. (2002) conducted a nationwide reconnaissance of OWCs in U.S. streams, which included compounds similar to deterenol hydrochloride. The study highlighted the widespread presence of OWCs in water resources and the need for understanding their environmental impact (Kolpin et al., 2002).
3. Analysis of Chemical Interactions
In the field of analytical chemistry, research has focused on the interaction of deterenol hydrochloride with other substances. For instance, a study by Mülazimoglu and Yılmaz (2010) quantified the amount of phenol in decayed leaves using a procaine hydrochloride modified carbon paste electrode, demonstrating the utility of deterenol hydrochloride in electrochemical analyses (Mülazimoglu & Yılmaz, 2010).
4. Synthesis and Chemical Properties
Research in organic chemistry has also explored the synthesis and properties of deterenol hydrochloride. Shah et al. (2022) described a one-pot synthesis of deterenol, highlighting its role as a sympathomimetic ingredient in dietary supplements like Dexaprine. This study provides insight into the synthetic pathways and chemical characteristics of deterenol hydrochloride (Shah et al., 2022).
Safety And Hazards
Orientations Futures
Researchers are urging consumers to avoid using weight loss or sports supplements that list deterenol as an ingredient . This is due to the potential health risks associated with its use, as its safety is poorly understood . The research points to the need for independent testing and certification of dietary supplements .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945922 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deterenol hydrochloride | |
CAS RN |
23239-36-3 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DETERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)









